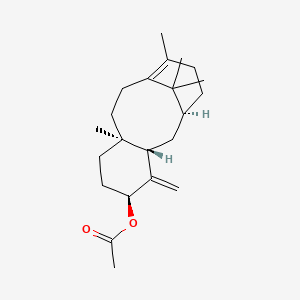

Taxa-4(20),11(12)-dien-5alpha-yl acetate

Description

Taxa-4(20),11(12)-dien-5α-yl acetate is a diterpenoid intermediate in the biosynthetic pathway of the anticancer drug paclitaxel (Taxol®). It is derived from the hydroxylation and subsequent acetylation of taxa-4(20),11(12)-diene, a cyclized product of geranylgeranyl pyrophosphate (GGPP) . This compound plays a critical role in channeling metabolic flux toward paclitaxel or competing side products like taxusin, depending on enzymatic modifications at specific positions .

Properties

CAS No. |

214628-37-2 |

|---|---|

Molecular Formula |

C22H34O2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

[(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |

InChI |

InChI=1S/C22H34O2/c1-14-7-8-17-13-19-15(2)20(24-16(3)23)10-12-22(19,6)11-9-18(14)21(17,4)5/h17,19-20H,2,7-13H2,1,3-6H3/t17-,19+,20-,22+/m0/s1 |

InChI Key |

APIZAZFFQBVSJA-ZJDLJICXSA-N |

SMILES |

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C |

Isomeric SMILES |

CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)OC(=O)C)C |

Canonical SMILES |

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Enzymatic Comparison

Key Observations :

- Taxa-4(20),11(12)-dien-5α-ol is the immediate precursor of the acetate derivative. Its accumulation under methyl jasmonate elicitation suggests rapid conversion to downstream intermediates .

- Taxa-4(20),11(12)-dien-5α-yl acetate serves as a substrate for further hydroxylation (e.g., at C10β or C14β) and acetylation, directing metabolites toward paclitaxel or taxusin .

- Taxa-4(20),11(12)-dien-5α,13α-diol is a hydroxylated intermediate that accumulates in Taxus mairei, indicating species-specific diversion of the pathway .

- Taxusin , a fully acetylated derivative, represents a metabolic "dead end," reducing paclitaxel yields .

Species-Specific Accumulation Patterns

Table 2: Accumulation in Taxus Species

| Species | Taxa-4(20),11(12)-dien-5α-yl acetate | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α,13α-diol |

|---|---|---|---|

| T. mairei | Low | High | High |

| T. cuspidata | High | Moderate | Low |

| T. media | High | Moderate | Low |

Key Findings :

- T. cuspidata and T. media show higher accumulation of the acetylated intermediate, suggesting efficient acetylation and downstream processing toward paclitaxel .

- T. mairei preferentially accumulates diol derivatives, likely due to enhanced hydroxylase activity or reduced acetyltransferase efficiency .

Enzymatic Regulation and Pathway Branching

- Acetyltransferases (TAX9, TAX14) : These enzymes acetylate Taxa-4(20),11(12)-dien-5α-yl acetate at C9 or C10, producing triacetoxy derivatives. TAX9 favors C9 acetylation, while TAX14 prefers C10, influencing the ratio of paclitaxel to taxusin .

- Hydroxylases : Hydroxylation at C10β (by T10βOH) or C14β determines subsequent modifications. For example, 10β-hydroxylation is essential for paclitaxel, while C14β-hydroxylation diverts intermediates to side products .

Biotechnological Implications

- Enzyme Engineering : Overexpression of acetyltransferases like TAX14 in Taxus cell cultures could enhance paclitaxel yields by reducing taxusin production .

- Metabolic Channeling : Blocking hydroxylation at C13α (to prevent diol formation) in T. mairei may redirect flux toward paclitaxel .

Notes on Conflicting Evidence and Alternate Contexts

- Structural Isomerism : Early studies misidentified taxa-4(5),11(12)-diene as the primary intermediate. Revised pathways confirm taxa-4(20),11(12)-dien-5α-yl acetate as a critical intermediate .

- Non-Taxol Context: Taxa-4(20),11(12)-dien-5α-yl acetate was identified as a biomarker in liver protection studies, though its role here is unrelated to taxol biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.